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Compound of Interest

Compound Name: (Cyclobutylmethyl)(methyl)amine

Cat. No.: B1357597

An In-depth Technical Guide to the Spectroscopic Data of (Cyclobutylmethyl)(methyl)amine

For researchers, scientists, and professionals in drug development, a thorough understanding
of the analytical characterization of small molecules is paramount. This guide provides a
detailed overview of the spectroscopic data for (Cyclobutylmethyl)(methyl)amine (CAS:
67579-87-7), a secondary amine with a cyclobutyl moiety. The information presented herein is
crucial for its identification, purity assessment, and structural elucidation.

Molecular Structure and Properties

(Cyclobutylmethyl)(methyl)amine, with the molecular formula CsH13N, has a molecular
weight of 99.17 g/mol .[1][2] Its structure consists of a cyclobutane ring attached to a
methylaminomethyl group.

Spectroscopic Data

The following sections summarize the key spectroscopic data for (Cyclobutylmethyl)
(methyl)amine.

'H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (*H NMR) spectroscopy provides information about the
hydrogen atoms in a molecule. The expected signals for (Cyclobutylmethyl)(methyl)amine
are detailed in the table below. Data is often recorded on spectrometers like a Bruker 300 MHz
or 400 MHz Avance.[3]
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~24-26 Multiplet 1H CH (methine)
~2.3 Singlet 3H N-CHs (methyl)
~22 Doublet 2H N-CHz (methylene)
~1.7-2.0 Multiplet 4H Cyclobutyl CHz
~15-17 Multiplet 2H Cyclobutyl CH:z

Note: The N-H proton signal is often broad and may not be clearly observed or could exchange
with deuterated solvents.[4]

3C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (33C NMR) spectroscopy is used to determine the
number and types of carbon atoms.

Chemical Shift (8) ppm Assighment
~ 60 - 65 N-CH:z
~35-40 N-CHs
~30-35 CH (methine)
~25-30 Cyclobutyl CHz
~18-22 Cyclobutyl CHz

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies functional groups present in a molecule. The characteristic
absorption bands for (Cyclobutylmethyl)(methyl)amine are listed below.
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Wavenumber (cm~—?) Vibration Type Functional Group

3300 - 3500 (broad) N-H Stretch Secondary Amine

2975 - 2850 C-H Stretch Alkane (Cyclobutyl & Methyl)
1470 - 1440 C-H Bend Alkane

1250 - 1020 C-N Stretch Aliphatic Amine

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a
molecule. The expected major peaks in the electron ionization (El) mass spectrum are shown

below.
m/z lon Fragmentation
99 [M]*+ Molecular lon
84 [M - CHs]* Loss of a methyl group
57 [CaHo]* Cyclobutyl fragment
44 [CH3NHCH2]* Alpha-cleavage

Experimental Protocols

The acquisition of high-quality spectroscopic data is dependent on standardized experimental

procedures.

NMR Spectroscopy

Sample Preparation: A sample of (Cyclobutylmethyl)(methyl)amine (typically 5-10 mg) is
dissolved in a deuterated solvent (e.g., CDCls, D20) in an NMR tube. Tetramethylsilane (TMS)
is often used as an internal standard with a chemical shift of 0.0 ppm.[4][5]

Data Acquisition: *H and 3C NMR spectra are typically recorded on a 300 MHz or 400 MHz
spectrometer at ambient temperature.[3] For tH NMR, standard parameters include a sufficient
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number of scans to obtain a good signal-to-noise ratio. For 33C NMR, a proton-decoupled
sequence is commonly used to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like (Cyclobutylmethyl)(methyl)amine, a thin film is
prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm~1. A
background spectrum of the clean salt plates is taken first and subtracted from the sample
spectrum.

Mass Spectrometry

Sample Introduction: The sample can be introduced into the mass spectrometer via direct
injection or through a gas chromatograph (GC-MS) for separation from any impurities.[3]

Data Acquisition: In an electron ionization (El) mass spectrometer, the sample is bombarded
with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
The resulting positively charged fragments are separated by their mass-to-charge ratio (m/z)
and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of (Cyclobutylmethyl)(methyl)amine.
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Caption: Workflow for the spectroscopic analysis of (Cyclobutylmethyl)(methyl)amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic data of (Cyclobutylmethyl)
(methyl)amine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1357597#spectroscopic-data-of-cyclobutylmethyl-
methyl-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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